

The Versatile Scaffold: Methyl 5-Formyl-2-hydroxybenzoate in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Methyl 5-Formyl-2-hydroxybenzoate

Cat. No.: B1590754

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. **Methyl 5-Formyl-2-hydroxybenzoate**, a substituted salicylic acid derivative, has emerged as a molecule of significant interest. Its unique structural features—a reactive aldehyde group, a phenolic hydroxyl, and a methyl ester—provide a trifecta of functional handles for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries. This guide delves into the core attributes of **Methyl 5-Formyl-2-hydroxybenzoate**, exploring its synthesis, derivatization, and its burgeoning applications in the design of innovative therapeutics. As a Senior Application Scientist, the insights presented herein are grounded in both established chemical principles and the practical considerations of drug discovery campaigns.

Physicochemical Properties and Synthesis

Methyl 5-Formyl-2-hydroxybenzoate (MF: C₉H₈O₄, MW: 180.16 g/mol) is a solid at room temperature with a melting point in the range of 79.0 to 83.0 °C[1]. Its structure presents a

unique combination of functional groups that can be selectively addressed in chemical synthesis.

Table 1: Physicochemical Properties of **Methyl 5-Formyl-2-hydroxybenzoate**

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₄	[1]
Molar Mass	180.16 g/mol	[1]
Melting Point	79.0 to 83.0 °C	[1]
Boiling Point	294.5±25.0 °C (Predicted)	[1]
Density	1.310±0.06 g/cm ³ (Predicted)	[1]
CAS Number	41489-76-3	

The synthesis of **Methyl 5-Formyl-2-hydroxybenzoate** is typically achieved through the esterification of 5-Formyl-2-hydroxybenzoic acid. A common laboratory-scale procedure involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 5-Formyl-2-hydroxybenzoate

Objective: To synthesize **Methyl 5-Formyl-2-hydroxybenzoate** from 5-Formyl-2-hydroxybenzoic acid.

Materials:

- 5-Formyl-2-hydroxybenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃) solution (saturated)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Dichloromethane (DCM)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

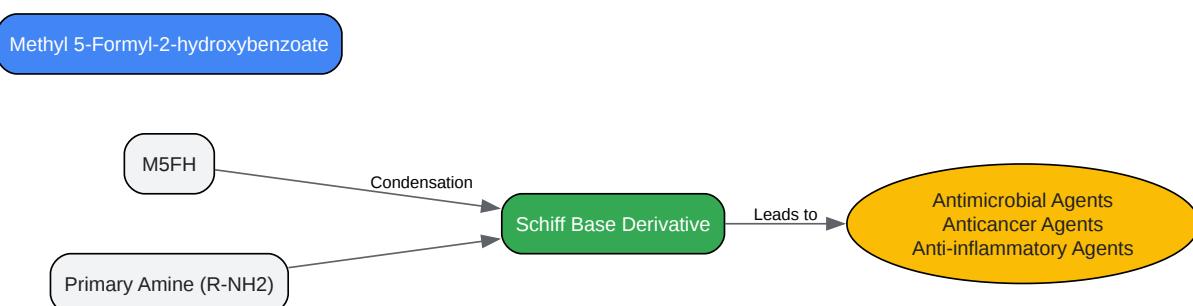
- To a solution of 5-Formyl-2-hydroxybenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure **Methyl 5-Formyl-2-hydroxybenzoate**.

The Aldehyde Handle: A Gateway to Structural Diversity

The formyl group at the 5-position is a key feature that imparts significant synthetic versatility to the scaffold. It readily participates in a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Schiff Base Formation: A Facile Route to Bioactive Molecules

One of the most prominent reactions of the aldehyde group is its condensation with primary amines to form Schiff bases (imines). This reaction is typically straightforward and high-yielding, providing a rapid method for library synthesis. Schiff bases derived from salicylaldehydes are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties^{[2][3][4][5][6]}. The imine nitrogen and the phenolic oxygen can act as a bidentate ligand, readily forming stable complexes with various metal ions, which can further enhance their biological activity^[2].



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Caption: General workflow for the synthesis of bioactive Schiff base derivatives from **Methyl 5-Formyl-2-hydroxybenzoate**.

Experimental Protocol: Synthesis of a Schiff Base Derivative

Objective: To synthesize a Schiff base derivative from **Methyl 5-Formyl-2-hydroxybenzoate** and a primary amine.

Materials:

- **Methyl 5-Formyl-2-hydroxybenzoate**

- Substituted primary amine (e.g., 2-amino-4-phenyl-5-methylthiazole)
- Ethanol
- Glacial acetic acid (catalytic amount)
- Standard laboratory glassware

Procedure:

- Dissolve **Methyl 5-Formyl-2-hydroxybenzoate** in ethanol in a round-bottom flask.
- Add an equimolar amount of the primary amine to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
- If necessary, recrystallize the product from a suitable solvent to obtain the pure Schiff base.

Applications in Anticancer Drug Discovery

The salicylaldehyde scaffold is a recurring motif in compounds with demonstrated anticancer activity. Derivatives of **Methyl 5-Formyl-2-hydroxybenzoate** can be explored as potential inhibitors of various cancer-related targets.

Thiazole Derivatives as PTP1B Inhibitors

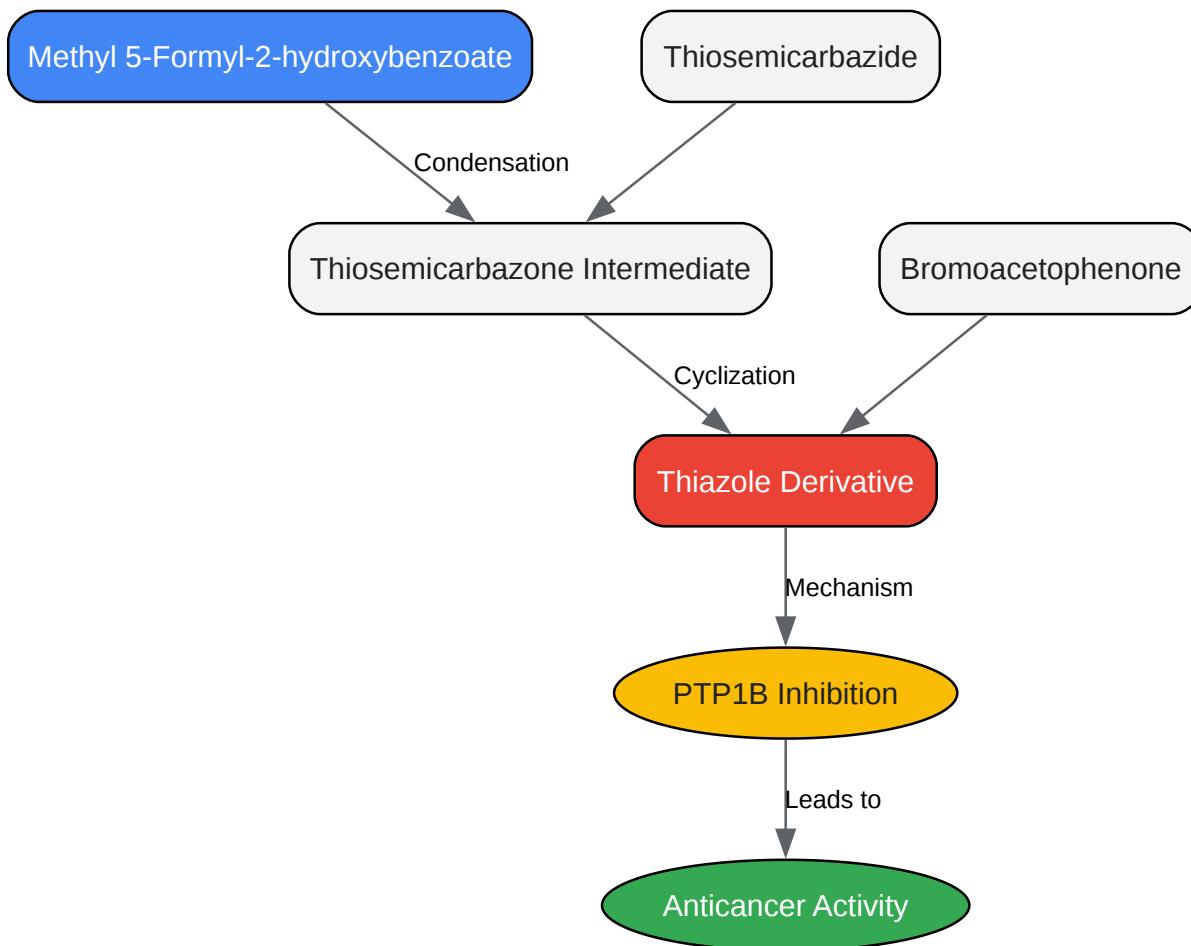
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways and has been identified as a promising target for the treatment of diabetes, obesity, and cancer. A study on the synthesis of methyl salicylate-based thiazoles as PTP1B inhibitors provides a compelling case for the utility of this scaffold[7]. Although the starting material in this specific study was methyl 5-acetyl-2-hydroxybenzoate, the synthetic strategy is

directly adaptable to the formyl analogue. The synthesis involves the initial formation of a thiosemicarbazone, followed by cyclization with a bromoacetophenone to yield the thiazole ring[7].

Table 2: Representative Anticancer Activity of a Thiazole Derivative

Compound	Cell Line	IC ₅₀ (μM)	Reference
Compound 3j	T47D (Breast Cancer)	0.89 ± 0.04	[7]

This example underscores the potential to develop potent and selective anticancer agents by derivatizing the salicylaldehyde core. The thiazole moiety, introduced via the formyl group, plays a crucial role in the observed biological activity.



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Caption: Synthetic pathway to potential anticancer thiazole derivatives from **Methyl 5-Formyl-2-hydroxybenzoate**.

Applications in Antimicrobial Drug Discovery

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Salicylaldehyde derivatives have long been recognized for their antimicrobial properties. The formation of Schiff bases from **Methyl 5-Formyl-2-hydroxybenzoate** offers a promising avenue for the discovery of new antibacterial and antifungal compounds.

A study on Schiff bases derived from 5-chloro-salicylaldehyde demonstrated significant antimicrobial activity against a panel of bacteria and fungi[8]. For instance, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol showed potent activity against *E. coli* and *S. aureus* with low MIC values[8]. This suggests that Schiff bases derived from **Methyl 5-Formyl-2-hydroxybenzoate** could exhibit similar or enhanced antimicrobial profiles. The lipophilicity and electronic properties of the substituent on the imine nitrogen can be systematically varied to optimize the antimicrobial potency and spectrum.

Table 3: Representative Antimicrobial Activity of a Salicylaldehyde Schiff Base

Compound	Microorganism	MIC (µg/mL)	Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol	<i>E. coli</i>	1.6	[8]
<i>S. aureus</i>	3.4	[8]	
<i>A. niger</i>	47.5	[8]	

Conclusion and Future Directions

Methyl 5-Formyl-2-hydroxybenzoate represents a highly valuable and versatile scaffold in medicinal chemistry. Its readily accessible functional groups provide a platform for the synthesis of a wide array of derivatives with diverse biological activities. The demonstrated potential of its derivatives as anticancer and antimicrobial agents highlights the importance of

further exploring the chemical space around this core structure. Future research should focus on the synthesis of novel libraries of compounds derived from **Methyl 5-Formyl-2-hydroxybenzoate** and their systematic evaluation against a broad range of therapeutic targets. Elucidation of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics. The insights and protocols provided in this guide serve as a foundation for researchers to unlock the full potential of this privileged scaffold in the ongoing quest for new and effective medicines.

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